molecular formula C26H19ClN2O4 B11497978 1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea

1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea

Cat. No.: B11497978
M. Wt: 458.9 g/mol
InChI Key: VQZFVHRLACNEFE-UHFFFAOYSA-N
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Description

1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorophenyl group, a benzodioxin ring, and a naphthalenylurea moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzodioxin ring system, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the naphthalenylurea moiety through a urea condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-phenylurea
  • 1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-benzylurea

Uniqueness

1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea is unique due to its combination of a naphthalenylurea moiety with a benzodioxin ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

1-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C26H19ClN2O4/c27-20-10-4-3-9-18(20)25(30)19-14-23-24(33-13-12-32-23)15-22(19)29-26(31)28-21-11-5-7-16-6-1-2-8-17(16)21/h1-11,14-15H,12-13H2,(H2,28,29,31)

InChI Key

VQZFVHRLACNEFE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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